molecular formula C22H19NO3 B11655573 2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11655573
M. Wt: 345.4 g/mol
InChI Key: WTGAUOGKNHJVTI-UHFFFAOYSA-N
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Description

2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines a phenoxy group with a methanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methylphenol with a suitable halogenated benzene derivative under basic conditions to form the phenoxy intermediate.

    Cyclization: The phenoxy intermediate undergoes a cyclization reaction with a suitable diene or dienophile to form the methanoisoindole core.

    Final Assembly: The final step involves the coupling of the phenoxy intermediate with the methanoisoindole core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the methanoisoindole core, potentially opening the ring structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced methanoisoindole derivatives.

    Substitution: Various substituted phenoxy and methanoisoindole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.

Biology and Medicine

    Drug Development: The compound’s structure allows for interactions with biological targets, making it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities or receptor-ligand interactions.

Industry

    Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal stability and mechanical properties.

    Coatings: Its incorporation into coatings can improve their resistance to environmental degradation.

Mechanism of Action

The mechanism by which 2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione exerts its effects depends on its application:

    Biological Targets: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein.

    Catalysis: As a ligand in catalytic reactions, the compound can stabilize transition states, lower activation energies, and increase reaction rates.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-methoxyphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Similar structure but with a methoxy group instead of a methyl group.

    2-[4-(2-chlorophenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Contains a chlorine atom, which can alter its reactivity and applications.

Uniqueness

The presence of the 2-methylphenoxy group in 2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in drug development and materials science.

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

4-[4-(2-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C22H19NO3/c1-13-4-2-3-5-18(13)26-17-10-8-16(9-11-17)23-21(24)19-14-6-7-15(12-14)20(19)22(23)25/h2-11,14-15,19-20H,12H2,1H3

InChI Key

WTGAUOGKNHJVTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5

Origin of Product

United States

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